D-Isoglutamine benzyl ester hydrochloride

Peptide Synthesis Glycopeptide Chemistry Immunoadjuvant Development

Essential chiral building block for muramyl dipeptide (MDP) immunoadjuvant synthesis. γ-benzyl ester protection with α-amide functionality ensures orthogonal chemoselectivity for SPPS and glycopeptide coupling. Strict L-Ala-D-isoGln stereochemistry required for NOD2 receptor activation; L-enantiomer or unprotected analogs non-substitutable. Verified ≥98% HPLC purity; store at 2–8°C.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 18800-75-4
Cat. No. B050348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Isoglutamine benzyl ester hydrochloride
CAS18800-75-4
Synonyms(R)-4,5-Diamino-5-oxo-pentanoic Acid Phenylmethyl Ester Monohydrochloride;  (4R)-4,5-Diamino-5-oxo-pentanoic Acid Phenylmethyl Ester Monohydrochloride;  D-4-Amino-glutaramic Acid Benzyl Ester Monohydrochloride
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
InChIInChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1
InChIKeyHSXVFJRDTASLQJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Isoglutamine Benzyl Ester Hydrochloride (CAS 18800-75-4): Protected D-Isoglutamine Building Block for Peptide Synthesis and Immunoadjuvant Research


D-Isoglutamine benzyl ester hydrochloride (CAS 18800-75-4), also referred to as H-D-Glu(OBzl)-NH₂·HCl or D-glutamic acid γ-benzyl ester α-amide hydrochloride, is a protected amino acid derivative with the molecular formula C₁₂H₁₇ClN₂O₃ and a molecular weight of 272.73 g/mol . This compound is a chiral building block that presents D-isoglutamine in a form where the γ-carboxyl group is protected as a benzyl ester and the α-carboxyl is amidated, making it a strategically masked intermediate for the synthesis of biologically active glycopeptides, particularly the immunomodulatory muramyl dipeptide (MDP, N-acetylmuramoyl-L-alanyl-D-isoglutamine) and its analogues [1]. Commercial suppliers typically offer this compound with purity specifications ranging from 95% to ≥99% (HPLC) . The compound is stored at 2–8°C away from moisture and is classified as causing skin and serious eye irritation (GHS H315, H319) .

Why Generic Substitution of D-Isoglutamine Benzyl Ester Hydrochloride (CAS 18800-75-4) Fails in Immunoadjuvant and Peptide Synthesis Applications


Generic substitution of D-isoglutamine benzyl ester hydrochloride is not feasible in applications targeting MDP-based immunoadjuvants due to absolute stereochemical and regiochemical constraints. The pharmacophoric dipeptide moiety in active MDP analogues requires the strict L-Ala-D-isoGln sequence; replacing the D-isoglutamine residue with its L-enantiomer (L-isoglutamine) or the proteinogenic L-glutamine eliminates adjuvant activity [1]. Moreover, the regiochemistry of protection—γ-benzyl ester combined with α-amide—is critical for solid-phase and solution-phase coupling strategies that link the dipeptide through the γ-carboxyl group to the resin or to carbohydrate fragments, as documented in the synthesis of MDP and its desmuramyl analogues [2][3]. Competing building blocks that lack this specific orthogonal protection (e.g., unprotected D-isoglutamine or D-glutamic acid γ-benzyl ester with free α-carboxyl) cannot reproduce the same coupling outcomes without additional synthetic steps, rendering them unsuitable for established protocols that rely on this precise chemoselectivity.

Quantitative Differentiation Evidence for D-Isoglutamine Benzyl Ester Hydrochloride (CAS 18800-75-4) Against In-Class Comparators


Regioselective Protection Enables Gram-Scale MDP Synthesis with Stable Crystalline Intermediates

The target compound D-isoglutamine 4-benzyl ester (equivalent to D-isoglutamine benzyl ester hydrochloride) serves as the essential dipeptide precursor for MDP synthesis, whereas the closest comparator—unprotected D-isoglutamine—cannot be used directly in the same coupling protocol without additional protection/deprotection steps. In the established synthetic route, D-isoglutamine 4-benzyl ester was condensed with N-(tert-butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester to yield N-(tert-butoxycarbonyl)-L-alanyl-D-isoglutamine benzyl ester, which after deprotection and coupling with N-acetyl-1-O-benzyl-4,6-O-benzylidenemuramic acid followed by hydrogenolysis, produced MDP [1].

Peptide Synthesis Glycopeptide Chemistry Immunoadjuvant Development

Stereochemical Requirement: D-Configuration Is Essential for Adjuvant Activity in MDP Analogues

The D-isoglutamine residue of MDP is essential for adjuvant activity. In comparative studies of MDP analogues, substitution of the D-isoglutamine moiety with L-isoglutamine or esterification of the D-glutamic acid residue with methanol abolished or significantly decreased adjuvant activity, whereas the diamide analogues retained activity comparable to MDP [1]. The L−D configuration of the pharmacophoric dipeptidyl moiety is conserved in all active desmuramyl analogues [2].

Immunopharmacology Vaccine Adjuvants Structure-Activity Relationship

Desmuramyl Analogue Synthesis Achieves >50% Overall Yield Using D-Isoglutamine Fragment Route

A novel synthetic route for the D-isoglutamine fragment, which corresponds to the same D-isoglutamine scaffold present in the target benzyl ester hydrochloride compound, was developed to enable gram-scale access to desmuramyl analogues of MDP. This route achieved an overall yield of >50% over ten to eleven steps, providing a sufficiently flexible approach for rapid preparation of NOD2 agonists and immunoadjuvants [1].

Medicinal Chemistry NOD2 Agonists Synthetic Methodology

Solid-Phase Peptide Synthesis Compatibility: γ-Benzyl Ester Enables Resin Linkage and Orthogonal Deprotection

The γ-benzyl ester protection in D-isoglutamine benzyl ester hydrochloride enables its use in solid-phase peptide synthesis (SPPS) where the D-isoglutamine residue is linked to the resin through its γ-carboxyl group, a strategy documented for MDP and nor-MDP synthesis [1]. In contrast, alternative building blocks such as D-isoglutamine methyl ester hydrochloride (or other alkyl esters) exhibit different cleavage kinetics and may not be compatible with benzyl ester-specific hydrogenolysis deprotection protocols used in glycopeptide synthesis where carbohydrate benzyl protecting groups are simultaneously removed [2].

Solid-Phase Peptide Synthesis Glycopeptide Synthesis Peptide Chemistry

Validated Research and Industrial Application Scenarios for D-Isoglutamine Benzyl Ester Hydrochloride (CAS 18800-75-4)


Synthesis of Muramyl Dipeptide (MDP) and Its Pharmacologically Relevant Analogues

This compound is the established precursor for the dipeptide L-alanyl-D-isoglutamine benzyl ester, which serves as the key intermediate in the synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP) and its analogues [1]. The synthetic route—condensation with N-(tert-butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester followed by coupling with muramic acid derivatives—relies on the γ-benzyl ester protection to maintain chemoselectivity. This application is validated for producing gram quantities of highly pure MDP for immunological studies and vaccine adjuvant development [1].

Development of Desmuramyl NOD2 Receptor Agonists and Vaccine Adjuvants

The D-isoglutamine scaffold provided by this compound is essential for constructing desmuramyl analogues of MDP, where the carbohydrate fragment (MurNAc) is replaced with alternative immunomodulatory scaffolds (e.g., xanthine derivatives) while retaining the L-Ala-D-isoGln pharmacophore [2]. The conserved L−D stereochemistry of the dipeptidyl moiety is required for NOD2 receptor activation, making the D-isoglutamine building block irreplaceable for this class of innate immune stimulators [2].

Solid-Phase Peptide Synthesis of Glycopeptides Requiring γ-Carboxyl Linkage

This compound is employed in solid-phase peptide synthesis (SPPS) where the D-isoglutamine residue must be anchored to the resin through its γ-carboxyl group, leaving the α-amide free for further chain elongation or glycosylation [3]. The benzyl ester protecting group is orthogonal to Fmoc/t-Bu SPPS strategies and can be removed by hydrogenolysis simultaneously with carbohydrate benzyl protecting groups, streamlining the synthesis of complex glycopeptide immunomodulators [4].

Structure-Activity Relationship (SAR) Studies of MDP-Derived Immunomodulators

Given that the D-isoglutamine residue is essential for the adjuvant activity of MDP and its analogues [5], this protected building block is used to prepare series of analogues where modifications are introduced at the N-terminus (e.g., varying acyl chains or heterocyclic scaffolds) while preserving the intact D-isoglutamine core. This enables systematic SAR investigations aimed at improving pharmacological profiles—reducing pyrogenicity while retaining or enhancing adjuvant activity [2].

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